

Technical Whitepaper: Solubility Profiling of (2-Chlorophenyl)(cyclopentyl)methanol

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(cyclopentyl)methanol

Cat. No.: B7844791

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Executive Summary & Compound Identity

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical lipophilic intermediate, often encountered in the reduction of (2-chlorophenyl)(cyclopentyl)methanone. It serves as a structural analog or impurity marker in the synthesis of aryl-cycloalkylamine anesthetics (e.g., Ketamine series) and is utilized in the preparation of bicyclic aromatic hydrocarbons.

Understanding its solubility landscape is essential for:

- Process Optimization: Designing high-yield liquid-liquid extractions.
- Purification: Selecting anti-solvents for crystallization.
- Analytical Development: Formulating stable standard solutions for HPLC/GC.

Physicochemical Descriptors

Property	Value	Context
IUPAC Name	(2-Chlorophenyl) (cyclopentyl)methanol	-
CAS RN	19833-92-2	Alcohol Form
Molecular Formula		-
Molecular Weight	210.70 g/mol	-
LogP (Calc)	3.5 - 3.7	Highly Lipophilic
H-Bond Donor	1 (Hydroxyl group)	Protogenic capability
H-Bond Acceptor	1 (Oxygen)	Interaction with protic solvents
Physical State	Solid / Viscous Oil	Low melting point solid (approx. 50-60°C estimated)

Solubility Thermodynamics & Solvent Interaction Mechanisms

The solubility of **(2-Chlorophenyl)(cyclopentyl)methanol** is governed by the competition between the cohesive energy of the solute (crystal lattice energy) and the solvation energy provided by the solvent.

Mechanistic Interactions

- Aromatic

Stacking: The 2-chlorophenyl moiety drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

- Hydrophobic Effect: The cyclopentyl ring significantly increases lipophilicity, making the compound sparingly soluble in water but highly soluble in non-polar organic solvents.
- Hydrogen Bonding: The secondary hydroxyl group allows for high solubility in alcohols (Methanol, Ethanol) via donor-acceptor interactions.

Predicted Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and functional group analysis, the solubility profile is categorized below:

Solvent Class	Solubility Prediction	Mechanistic Rationale	Application
Chlorinated (DCM, Chloroform)	Very High (>500 mg/mL)	Strong dispersion forces + dipole interactions.	Reaction solvent; Extraction.
Alcohols (MeOH, EtOH, IPA)	High (>200 mg/mL)	H-bonding matches solute's OH group.	Stock solutions; Crystallization solvent.
Ethers (THF, MTBE)	High	Oxygen lone pairs accept H-bond from solute.	Synthesis solvent.[1]
Aromatics (Toluene)	High	interactions with chlorophenyl ring.	Process solvent.
Alkanes (Hexane, Heptane)	Moderate (Temp. dependent)	Lipophilic cyclopentyl group aids solubility, but OH polarity resists.	Ideal Anti-solvent for crystallization.
Water	Insoluble (<0.1 mg/mL)	High LogP (3.5) prevents hydration.	Wash phase to remove salts.

Experimental Protocols

As a self-validating system, the following protocols ensure accurate solubility data generation. These methods account for the potentially low melting point of the compound, which can lead to "oiling out" rather than precipitation.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation (

).

- Preparation: Add excess solid **(2-Chlorophenyl)(cyclopentyl)methanol** (approx. 500 mg) to 2 mL of target solvent in a crimp-sealed HPLC vial.
- Equilibration: Agitate at constant temperature () for 24 hours using a thermomixer.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: If an oil layer forms (liquid-liquid phase separation), the compound has exceeded its melting point depression limit in that solvent.
- Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (220 nm).

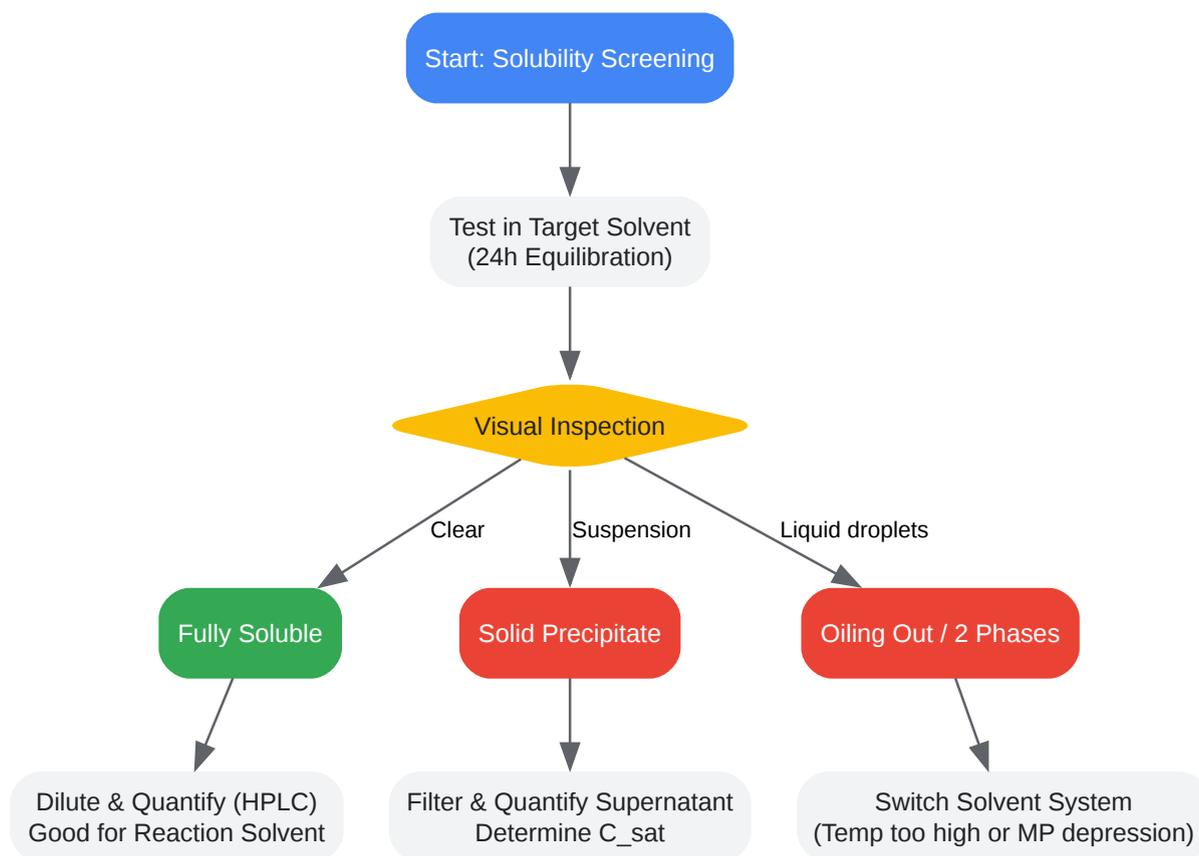
Protocol B: Dynamic Solubility for Crystallization (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

- Setup: Prepare a reactor with a turbidity probe.
- Dissolution: Heat a mixture of Compound:Solvent (e.g., 1:5 w/v in Ethanol) until clear ().
- Cooling: Ramp down temperature at 0.5°C/min.
- Nucleation: Record the temperature at which turbidity spikes ().
- Data Processing: The difference defines the MSZW.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on solubility outcomes.



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Figure 1: Decision logic for solubility screening and handling non-ideal phase behavior (oiling out).

Thermodynamic Modeling & Applications

For process scale-up, empirical data is often fitted to the Modified Apelblat Equation to predict solubility at varying temperatures:

Where:

- = Mole fraction solubility

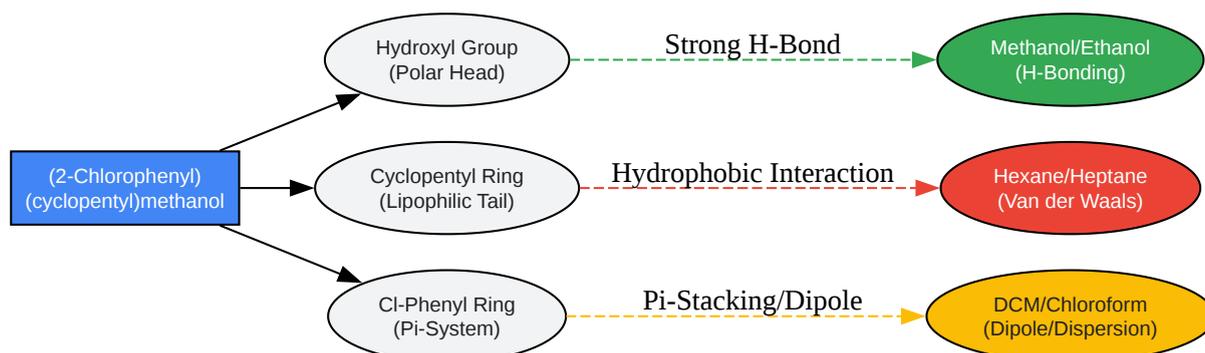
- = Absolute temperature (K)
- = Empirical constants derived from Protocol A data.

Crystallization Strategy

To purify **(2-Chlorophenyl)(cyclopentyl)methanol** from reaction byproducts (e.g., unreacted ketone):

- Solvent System: Use Ethanol/Water or Heptane/Ethyl Acetate.
- Mechanism: The compound is highly soluble in Ethanol. Gradual addition of Water (anti-solvent) decreases the solvation power, forcing the hydrophobic cyclopentyl/aryl compound to crystallize while polar impurities remain in solution.
- Temperature: Cooling crystallization is recommended. Maintain to avoid oiling out (liquid-liquid separation) which traps impurities.

Mechanistic Interaction Diagram



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Figure 2: Molecular moieties of the target compound and their primary interaction mechanisms with different solvent classes.

References

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Sources

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